N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide
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Description
N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide belongs to a class of compounds that incorporate the thiadiazole scaffold, known for its significant biological properties. This interest stems from thiadiazole derivatives' wide range of pharmacological activities, including anticancer properties.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves efficient methodologies that can include microwave-assisted synthesis, which provides a rapid and solvent-free approach to obtaining these compounds. For instance, Tiwari et al. (2017) described the synthesis of thiadiazole derivatives using microwave irradiation, highlighting the method's efficiency and environmental friendliness by avoiding solvent use (Tiwari et al., 2017).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is confirmed through various spectroscopic techniques, including IR, NMR, and mass spectrometry. These methods ensure the precise determination of the compounds' structures, crucial for understanding their biological activities and chemical properties.
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions, enabling the synthesis of novel compounds with potential biological activities. The reactivity of the cyanomethylene functionality in thiadiazole compounds, for example, allows for the construction of new heterocycles, enhancing their applicability in medicinal chemistry and other fields (Mohamed et al., 2020).
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Microwave-Assisted Facile Synthesis :A study by Tiwari et al. (2017) on the synthesis of benzamide derivatives, which share a similar thiadiazole scaffold with the target compound, highlights a solvent-free, microwave-assisted method. These compounds, including N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide, showed promising anticancer activity against several human cancer cell lines. This suggests the potential biomedical applications of structurally similar compounds (Tiwari et al., 2017).
Synthesis of Thiadiazolobenzamide Complexes :Adhami et al. (2012) described the synthesis of a compound through cyclization of thioxothiourea, leading to the formation of thiadiazolobenzamide and its complexes with nickel and palladium. This study underlines the chemical versatility and reactivity of thiadiazole and benzamide-based compounds, suggesting a route for creating compounds with potential catalytic or material science applications (Adhami et al., 2012).
Biological Activity and Pharmacological Potential
Anticancer Evaluation :The research includes evaluating the anticancer efficacy of thiadiazole benzamide derivatives. For instance, compounds synthesized with the thiadiazole scaffold were tested against various human cancer cell lines, showing significant anticancer activity. These findings point to the potential therapeutic applications of N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide analogs in cancer treatment.
Molecular Docking Studies :Molecular docking studies have been conducted to understand the interaction between synthesized compounds and biological targets. These studies help predict the mode of action and efficacy of potential drugs, providing a foundation for further pharmacological evaluation.
properties
IUPAC Name |
N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-4-14-19-20-15(23-14)11-18-16(21)13-7-5-12(6-8-13)9-10-17(2,3)22/h5-8,22H,4,9-11H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRHMSTVLWVKGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)CNC(=O)C2=CC=C(C=C2)CCC(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide |
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